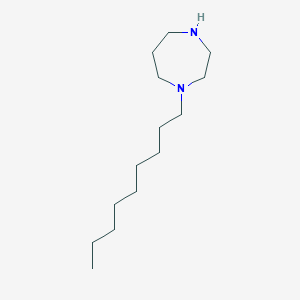

1-Nonyl-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-12-16-13-9-10-15-11-14-16/h15H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCIRXRHWXDYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Nonyl 1,4 Diazepane and N Alkylated 1,4 Diazepane Frameworks

Strategies for the Construction of the 1,4-Diazepane Ring System

The formation of the seven-membered 1,4-diazepane ring is a foundational step in the synthesis of 1-Nonyl-1,4-diazepane. Various synthetic strategies have been developed to construct this heterocyclic scaffold, primarily involving ring-closure reactions and multi-component approaches.

Ring-Closure Reactions

Ring-closure or cyclization reactions are a common method for synthesizing the 1,4-diazepane core. These reactions typically involve the formation of one or two new bonds to close the seven-membered ring from an acyclic precursor. A notable example involves the use of N-propargylamines as versatile building blocks for N-heterocycles. While not a direct route to the saturated 1,4-diazepane, these precursors can be transformed into various N-heterocyclic compounds, and subsequent reduction would be necessary to yield the diazepane ring.

Another prominent ring-closure strategy is the intramolecular cyclization of appropriately substituted diamine precursors. For instance, domino processes that involve an in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization have been described for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.netnih.gov This atom-economical approach can often be performed under solvent-free conditions. acs.orgresearchgate.netnih.gov

Multi-Component Reaction Approaches for Diazepane Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like 1,4-diazepanes in a single synthetic operation. These reactions combine three or more starting materials in a one-pot process, leading to the formation of the desired product that incorporates most of the atoms from the reactants. While much of the literature on MCRs for diazepines focuses on the analogous 1,4-benzodiazepine (B1214927) scaffolds, the principles can be extended to the synthesis of 1,4-diazepanes. For example, a facile and efficient multicomponent synthesis of the benzodiazepine (B76468) ring in water under ultrasound irradiation has been reported, which avoids traditional chromatography and provides excellent yields.

Regioselective N-Alkylation Approaches for Incorporating the Nonyl Group

Once the 1,4-diazepane ring is synthesized, the introduction of the nonyl group at a specific nitrogen atom is the next critical step. Regioselectivity is a key challenge in the N-alkylation of 1,4-diazepane due to the presence of two secondary amine groups.

Direct Alkylation Methods Utilizing Nonyl Precursors

Direct alkylation of the 1,4-diazepane ring with a nonyl halide (e.g., 1-bromononane (B48978) or 1-iodononane) is a straightforward approach. However, this method can lead to a mixture of products, including the desired mono-N-nonylated product, the di-N,N'-dinonylated product, and unreacted starting material. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the mono-alkylated product. The use of a suitable base is also necessary to neutralize the hydrogen halide formed during the reaction.

Reductive amination is another direct method that can be employed. This involves the reaction of 1,4-diazepane with nonanal (B32974) in the presence of a reducing agent. This approach can also present challenges in achieving mono-alkylation.

Application of Protecting Group Strategies in N-Alkylation

To achieve regioselective N-alkylation, a protecting group strategy is often employed. This involves the protection of one of the nitrogen atoms of the 1,4-diazepane ring, followed by the alkylation of the unprotected nitrogen, and subsequent deprotection.

Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The synthesis would proceed as follows:

Protection: Reaction of 1,4-diazepane with one equivalent of a protecting group precursor (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) to yield the mono-protected 1-Boc-1,4-diazepane.

Alkylation: Alkylation of the remaining free secondary amine with a nonyl halide.

Deprotection: Removal of the protecting group to yield this compound.

This multi-step approach, while longer, provides excellent control over the regioselectivity of the alkylation.

Catalytic Methodologies in 1,4-Diazepane Synthesis

Catalysis plays a significant role in the synthesis of 1,4-diazepane and its derivatives, offering milder reaction conditions and improved efficiency.

Various catalytic systems have been developed for the construction of the diazepine (B8756704) ring. For instance, an efficient procedure for the synthesis of 1,4-diazepine derivatives has been developed using Keggin-type heteropolyacids (HPAs) as catalysts. nih.gov This method, which involves the reaction of ketimine intermediates with aldehydes, results in high yields and short reaction times. nih.gov

Palladium-catalyzed reactions are also widely used in the synthesis of benzodiazepine scaffolds, and these methodologies can be adapted for 1,4-diazepanes. mdpi.combenthamdirect.com These reactions include intramolecular C-N bond formation and carbonylation reactions. mdpi.com For example, the synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through a palladium-catalyzed domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process. acs.org Copper catalysts have also been employed for intramolecular N-arylation reactions to form the diazepine ring. acs.org

Furthermore, biocatalysis offers a green and highly selective approach. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes using imine reductases (IREDs). acs.org

| Reaction Type | Catalyst/Reagent | Key Features |

| Ring Construction | ||

| Domino Process | None (solvent-free) | In situ generation of aza-Nazarov reagent, intramolecular aza-Michael cyclization. acs.orgresearchgate.netnih.gov |

| Cyclization | Heteropolyacids (HPAs) | High yields, short reaction times for the formation of the diazepine ring from ketimine intermediates. nih.gov |

| C-N Coupling | Palladium or Copper catalysts | Intramolecular N-arylation and other C-N bond-forming reactions. mdpi.combenthamdirect.comacs.org |

| N-Alkylation | ||

| Reductive Amination | Imine Reductases (IREDs) | Enzymatic, asymmetric synthesis of chiral 1,4-diazepanes. acs.org |

Stereoselective Synthesis of Chiral N-Alkyl-1,4-Diazepanes

The development of synthetic methodologies for chiral N-alkyl-1,4-diazepanes is an area of significant interest due to the prevalence of this structural motif in pharmacologically active compounds. The introduction of a stereocenter into the diazepane ring can profoundly influence the biological activity of these molecules. Research has led to several strategies for the stereoselective synthesis of this class of compounds, with a notable approach being the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones.

This method provides a pathway to gem-disubstituted diazepanone heterocycles with high enantioselectivity. The reaction proceeds smoothly and can accommodate a variety of functional groups, yielding products in high yields and with excellent enantiomeric excess (ee). nih.gov Key to the success of this transformation is the selection of an appropriate chiral ligand and solvent system. Specifically, the use of the ligand (S)-(CF3)3-t-BuPHOX in a nonpolar solvent such as methylcyclohexane (B89554) has proven to be crucial for achieving high levels of enantioselectivity. nih.gov

In some instances, the nature of the protecting group on the lactam nitrogen can influence the stereochemical outcome. For example, an electron-rich p-anisoyl protecting group has been shown to enhance the enantioselectivity of the reaction. nih.gov This methodology has been successfully applied to the synthesis of a gem-disubstituted analog of the FDA-approved anti-insomnia drug, suvorexant, highlighting its potential in medicinal chemistry. nih.gov

The table below summarizes the results of the palladium-catalyzed decarboxylative asymmetric allylic alkylation for the synthesis of enantioenriched gem-disubstituted diazepanones.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | N-p-anisoyl-1,4-diazepan-5-one allyl ester | 2-allyl-N-p-anisoyl-1,4-diazepan-5-one | >99 | 95 |

| 2 | N-benzoyl-1,4-diazepan-5-one allyl ester | 2-allyl-N-benzoyl-1,4-diazepan-5-one | 98 | 85 |

| 3 | N-Boc-1,4-diazepan-5-one allyl ester | 2-allyl-N-Boc-1,4-diazepan-5-one | 95 | 59 |

Beyond palladium catalysis, other strategies for the synthesis of chiral 1,4-diazepanes have been explored. One such method is enzymatic intramolecular asymmetric reductive amination. This approach utilizes imine reductases (IREDs) to achieve the enantioselective synthesis of compounds like (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity. researchgate.net Another established method for constructing chiral 1,4-diazepanes is through the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol, which can be derived from commercially available chiral starting materials like (S)- or (R)-2-aminopropan-1-ol. researchgate.net

While these methodologies provide access to a range of chiral N-alkyl-1,4-diazepane frameworks, the specific stereoselective synthesis of this compound has not been detailed in the reviewed scientific literature. However, the principles established in the synthesis of other chiral N-alkyl-1,4-diazepanes could potentially be adapted for the synthesis of this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nonyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary method for the structural assignment of 1-Nonyl-1,4-diazepane, offering a detailed map of the molecule's atomic framework.

¹H NMR Spectroscopic Analysis of the Nonyl Chain and Diazepane Ring Protons

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the nonyl chain and the diazepane ring. The protons on the carbon adjacent to the nitrogen atom of the nonyl chain (H-1') are anticipated to appear as a triplet in the downfield region, typically around 2.3-2.5 ppm, due to the deshielding effect of the adjacent nitrogen. The methylene (B1212753) protons of the nonyl chain (H-2' to H-8') would resonate as a broad multiplet in the range of 1.2-1.6 ppm. The terminal methyl group (H-9') of the nonyl chain is expected to appear as a triplet at approximately 0.8-0.9 ppm.

The protons of the diazepane ring will exhibit characteristic chemical shifts. The methylene protons adjacent to the substituted nitrogen (H-2 and H-7) are expected to be shifted downfield compared to those adjacent to the secondary amine. The protons on the carbons adjacent to the two nitrogen atoms (H-2, H-3, H-5, and H-7) would likely appear as multiplets in the region of 2.5-3.0 ppm. The proton on the secondary amine (N-H) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methylene protons at the C-6 position are expected to be the most upfield of the ring protons, likely appearing as a multiplet around 1.7-1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-9' (CH₃) | 0.88 | t |

| H-2' to H-8' ((CH₂)₇) | 1.27 | m |

| H-6 (CH₂) | 1.80 | p |

| H-1' (N-CH₂) | 2.40 | t |

| H-2, H-7 (N-CH₂) | 2.60 | t |

| H-3, H-5 (N-CH₂) | 2.80 | t |

| N-H | Variable | br s |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. t = triplet, m = multiplet, p = pentet, br s = broad singlet.

¹³C NMR Spectroscopic Analysis of the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The carbon of the terminal methyl group (C-9') of the nonyl chain is expected to resonate at the most upfield position, around 14 ppm. The internal methylene carbons of the nonyl chain (C-2' to C-8') would appear in the region of 22-32 ppm. The carbon atom of the nonyl chain directly attached to the nitrogen (C-1') will be deshielded and is expected to appear around 58 ppm.

For the diazepane ring, the carbons adjacent to the nitrogen atoms (C-2, C-3, C-5, and C-7) are expected to have chemical shifts in the range of 45-60 ppm. The C-6 carbon, being further from the electron-withdrawing nitrogen atoms, would resonate at a more upfield position, typically around 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9' (CH₃) | 14.1 |

| C-7' (CH₂) | 22.7 |

| C-6 (CH₂) | 27.0 |

| C-3' (CH₂) | 27.5 |

| C-4', C-5' (CH₂) | 29.3 |

| C-6' (CH₂) | 29.6 |

| C-2' (CH₂) | 31.9 |

| C-3, C-5 (N-CH₂) | 47.0 |

| C-2, C-7 (N-CH₂) | 55.0 |

| C-1' (N-CH₂) | 58.0 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the protons within the nonyl chain and the diazepane ring. For instance, the triplet for H-1' would show a correlation with the multiplet for H-2', and the protons of the diazepane ring would exhibit a network of cross-peaks confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the nonyl chain to the nitrogen atom of the diazepane ring. For example, correlations would be expected between the H-1' protons of the nonyl chain and the C-2 and C-7 carbons of the diazepane ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₃₀N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 227.2536. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Interpretation of Diagnostic Fragmentation Ions of the 1,4-Diazepane Core and Nonyl Substituent

In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation of N-alkyl amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. jove.comjove.comjove.com

A primary fragmentation pathway would involve the cleavage of the bond between the first and second carbon of the nonyl chain (C1'-C2'). This would result in the formation of a stable iminium ion containing the diazepane ring and the first methylene group of the nonyl chain. Another significant fragmentation would be the loss of the entire nonyl group, leading to a fragment corresponding to the protonated 1,4-diazepane ring. Cleavage within the diazepane ring itself is also possible, leading to smaller fragment ions.

Table 3: Predicted Diagnostic Fragmentation Ions for this compound

| m/z (Predicted) | Proposed Fragment Structure/Identity |

| 226 | [M]⁺ (Molecular Ion) |

| 211 | [M - CH₃]⁺ |

| 127 | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |

| 113 | [C₇H₁₅N]⁺ (Iminium ion from α-cleavage) |

| 100 | [C₅H₁₂N₂]⁺ (Protonated 1,4-diazepane) |

| 85 | [C₅H₉N]⁺ (Fragment from diazepane ring cleavage) |

| 56 | [C₃H₆N]⁺ (Fragment from diazepane ring cleavage) |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to be characterized by the vibrational modes of its aliphatic C-H bonds, C-N bonds, and the diazepane ring system.

The most prominent absorption bands anticipated for this compound are associated with the stretching and bending vibrations of the nonyl group and the diazepane ring. The long alkyl chain would give rise to strong, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (-CH₂) and methyl (-CH₃) groups. Additionally, characteristic bending vibrations for these groups are expected to appear in the 1350-1470 cm⁻¹ range.

The tertiary amine functionalities within the diazepane ring and at the point of attachment of the nonyl group will produce characteristic C-N stretching vibrations, which are typically observed in the 1000-1250 cm⁻¹ region. The absence of N-H bonds in the this compound structure means that the characteristic N-H stretching bands, usually seen between 3300 and 3500 cm⁻¹, would be absent, confirming the N-substituted nature of the diazepane ring.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2950 - 2970 | Asymmetric C-H Stretch | -CH₃ (Nonyl) | Strong |

| 2865 - 2885 | Symmetric C-H Stretch | -CH₃ (Nonyl) | Medium |

| 2915 - 2935 | Asymmetric C-H Stretch | -CH₂ (Nonyl & Ring) | Strong |

| 2845 - 2865 | Symmetric C-H Stretch | -CH₂ (Nonyl & Ring) | Medium |

| 1450 - 1470 | C-H Scissoring Bend | -CH₂ (Nonyl & Ring) | Medium |

| 1370 - 1380 | C-H Symmetric Bend | -CH₃ (Nonyl) | Medium-Weak |

| 1000 - 1250 | C-N Stretch | Tertiary Amine | Medium-Weak |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While no experimental crystal structure for this compound has been reported in the reviewed literature, we can infer potential structural features based on related diazepane derivatives.

If this compound were to be crystallized, it is anticipated that the seven-membered diazepane ring would adopt a stable conformation, likely a twist-chair or a twist-boat conformation, to minimize steric strain. The specific conformation would be influenced by the packing forces within the crystal lattice and the steric bulk of the nonyl substituent.

A hypothetical crystallographic analysis would determine key parameters such as the crystal system, space group, and unit cell dimensions. For instance, analysis of a related compound, 1,4-Ditosyl-1,4-diazepane, revealed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov While the bulky tosyl groups in this analog are significantly different from a nonyl group, it demonstrates the type of detailed structural information that could be obtained. Similarly, the parent hexahydro-1,4-diazepine (homopiperazine) has been found to crystallize in a tetragonal system. mdpi.com The specific crystal parameters for this compound would be unique to its structure.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value/Information |

| Crystal System | To be determined experimentally (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined experimentally |

| Unit Cell Dimensions (a, b, c) | To be determined experimentally |

| Unit Cell Angles (α, β, γ) | To be determined experimentally |

| Molecules per Unit Cell (Z) | To be determined experimentally |

| Diazepam Ring Conformation | Likely a twist-chair or twist-boat conformation |

| Intermolecular Interactions | Primarily van der Waals forces |

Theoretical and Computational Investigations of 1 Nonyl 1,4 Diazepane Conformations and Electronic Properties

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the properties of 1-Nonyl-1,4-diazepane. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the molecule's geometry, spectroscopic parameters, and electronic structure.

The seven-membered 1,4-diazepane ring is known for its conformational flexibility. Theoretical calculations are crucial for identifying the most stable conformations. For analogous N,N-disubstituted-1,4-diazepane systems, studies have shown that the ring can adopt several low-energy conformations, such as a twist-boat conformation. nih.gov Geometry optimization of this compound using DFT would likely reveal similar preferred geometries, where steric hindrance from the nonyl group is minimized. The chair and boat conformations, common in cyclic systems, are also possible, and their relative energies can be calculated to determine the most probable structures at equilibrium.

Table 1: Calculated Relative Energies of 1,4-Diazepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | 1.25 |

| Twist-Boat | 2.10 |

| Boat | 3.50 |

Note: These are hypothetical values for this compound based on typical energy differences observed in substituted diazepane rings and are for illustrative purposes.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predicted shifts are valuable for assigning peaks in experimental NMR spectra.

Similarly, the calculation of the Hessian matrix allows for the determination of vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional modes of the molecule and can be correlated with peaks in an experimental Infrared (IR) spectrum. For instance, characteristic C-N stretching and N-H bending frequencies of the diazepane ring, as well as C-H stretching frequencies of the nonyl chain, can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (N-CH₂) | 2.5 - 2.8 ppm |

| ¹³C NMR (N-CH₂) | 45 - 55 ppm |

| IR (C-N Stretch) | 1100 - 1200 cm⁻¹ |

| IR (N-H Bend) | 1580 - 1650 cm⁻¹ |

Note: These are typical predicted ranges for N-alkylated diazepanes and are for illustrative purposes.

Analysis of the electronic structure provides insights into the reactivity and kinetic stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the diazepane ring due to the presence of lone pairs of electrons. The LUMO is likely distributed over the alkyl chain and the diazepane ring. The analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~1.5 D |

Note: These are hypothetical values for illustrative purposes, based on calculations for similar amine compounds.

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a more complete picture of its conformational landscape and flexibility than static quantum chemical calculations.

The 1,4-diazepane ring is not static and undergoes rapid conformational changes. MD simulations can track these changes over time, illustrating the transitions between different chair, boat, and twist conformations. nih.gov By analyzing the simulation trajectory, it is possible to determine the free energy barriers between different conformations and the characteristic timescales of these conformational changes. This dynamic behavior is crucial for understanding how the molecule might interact with other molecules or biological targets.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Computational Modeling of Intermolecular Interactions (e.g., Solvent Effects, Crystal Packing)

Due to the limited availability of direct computational studies specifically on this compound, this section will draw upon theoretical and computational investigations of structurally related 1,4-diazepane derivatives to infer the likely intermolecular interactions, solvent effects, and crystal packing characteristics of the target molecule. The presence of the long, flexible, and nonpolar nonyl group is expected to significantly influence these properties.

Solvent Effects:

Molecular dynamics (MD) simulations on other substituted diazepane derivatives in aqueous solution have highlighted the importance of both van der Waals interactions and polar solvation energy in determining the stability of the solute-solvent complex. For this compound, it is anticipated that in polar protic solvents like water or ethanol (B145695), the nonyl chain would experience unfavorable hydrophobic interactions, leading to aggregation or a preference for interfaces. Conversely, in nonpolar aprotic solvents such as hexane (B92381) or toluene, the nonyl group would be well-solvated through favorable van der Waals interactions.

The choice of solvent has also been shown to influence the polymorphic crystallization of diazepine (B8756704) derivatives. For instance, crystallization of a benzo[b] nih.govnih.govdiazepine derivative from a polar protic solvent like ethanol resulted in a thermodynamically favored crystal form, while a metastable form was obtained from the less polar solvent chloroform. This suggests that the conformation of this compound and its subsequent crystal packing could be selectively controlled by the choice of crystallization solvent.

Crystal Packing and Intermolecular Interactions:

The crystal packing of 1,4-diazepane derivatives is governed by a variety of intermolecular interactions. X-ray crystallography studies on related compounds reveal that the seven-membered diazepine ring typically adopts a chair or twist-boat conformation. The specific conformation and packing arrangement are influenced by the nature and position of the substituents.

In derivatives containing hydrogen bond donors (e.g., N-H groups) and acceptors (e.g., carbonyl oxygens), hydrogen bonding (such as N-H⋯O and C-H⋯O) is a primary driver of the crystal structure, often leading to the formation of dimers or extended chains. nih.govnih.govresearchgate.net For this compound, the secondary amine in the diazepine ring can act as a hydrogen bond donor, while the tertiary amine can act as an acceptor.

However, the most significant contribution to the crystal packing of this compound is expected to arise from van der Waals forces, specifically the dispersion forces between the long nonyl chains. These interactions will likely cause the molecules to pack in a way that maximizes the contact between these alkyl chains, possibly leading to layered or interdigitated structures, similar to what is observed in long-chain alkanes and fatty acids.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in a crystal, has been applied to substituted 1,4-diazepan-5-one (B1224613) derivatives. nih.gov This analysis provides a quantitative breakdown of the different types of intermolecular contacts. While specific data for this compound is not available, the data from a related compound can provide insight into the relative importance of various interactions.

| Interaction Type | Contribution (%) |

| H···H | 45.6 |

| Cl···H/H···Cl | 23.8 |

| C···H/H···C | 12.6 |

| O···H/H···O | 8.7 |

| C···Cl/Cl···C | 7.1 |

| Note: Data is for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one and is presented here as an illustrative example of the types of interactions and their relative contributions in a substituted diazepane crystal. For this compound, the H···H interactions would be expected to be significantly higher due to the long alkyl chain. |

Computational analysis of interaction energies in similar structures has shown that dispersion energy is often greater than electrostatic energy, further supporting the idea that van der Waals forces will be the dominant factor in the crystal packing of this compound. nih.gov

| Energy Component | Value (kJ/mol) |

| Electrostatic | -15.5 |

| Dispersion | -45.2 |

| Repulsion | 25.8 |

| Total | -34.9 |

| Note: This is a representative example of interaction energies calculated for a related 1,4-diazepane derivative. The specific values for this compound would differ, but the trend of dispersion energy being a major attractive component is likely to be similar. |

Chemical Reactivity and Derivatization Pathways of 1 Nonyl 1,4 Diazepane

Reactions at the Nitrogen Centers of the Diazepane Ring

The nitrogen atoms are the most nucleophilic and basic sites in the molecule, making them primary targets for a variety of chemical transformations. The secondary amine at the N-4 position is particularly reactive towards electrophiles.

The secondary amine in the 1,4-diazepane ring can readily undergo further substitution reactions with suitable electrophiles. This reactivity allows for the synthesis of a wide range of 1,4-disubstituted diazepane derivatives.

Alkylation: The N-4 nitrogen can be alkylated using various alkylating agents, such as alkyl halides or via reductive amination. The reaction with an alkyl halide proceeds through a standard nucleophilic aliphatic substitution. However, a common issue in amine alkylation is the potential for overalkylation, as the resulting tertiary amine product can still be nucleophilic. In the context of 1-Nonyl-1,4-diazepane, the product of N-4 alkylation would be a 1,4-dialkyl-1,4-diazepane. Studies on similar 1,4-diazepane-containing scaffolds have demonstrated that exhaustive alkylation can occur, for instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, where both secondary ring nitrogens and an exocyclic primary amine are alkylated. nih.govnih.gov

Acylation: Acylation of the N-4 position provides a route to amide derivatives. This reaction is typically high-yielding and less prone to over-reaction compared to alkylation. Common acylating agents include acyl chlorides and acid anhydrides. rsc.org The reaction of a 1,4-diazepane derivative with an acyl chloride, for example, would yield a stable N-acyl-1,4-diazepane. nih.govdntb.gov.ua This transformation is synthetically valuable as it introduces a carbonyl group, which can alter the electronic properties and conformational flexibility of the ring. For instance, N-acylation has been used to create complex benzodiazepine (B76468) structures, highlighting the utility of this reaction. nih.govmdpi.com

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Benzaldehyde + NaBH(OAc)₃, Acetone + NaBH₄ | Acid catalyst (for imine formation), Solvent (e.g., MeOH, DCE) |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Often neat or with a catalyst (e.g., DMAP) |

Both the tertiary (N-1) and secondary (N-4) nitrogen atoms can be oxidized to form N-oxides. The N-4 position would first need to be alkylated to a tertiary amine before it could form a stable N-oxide. N-oxidation is a common metabolic pathway for nitrogen-containing drugs and can also be a deliberate synthetic step to modify a molecule's properties. mdpi.com

The synthesis of heterocyclic N-oxides is typically achieved using strong oxidizing agents. Common reagents include hydrogen peroxide in the presence of an acid (like sulfuric acid) or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction involves the direct oxidation of the nitrogen's lone pair of electrons. For molecules containing multiple amine sites with different basicities, selective N-oxidation can be challenging. However, strategies have been developed where more basic aliphatic amines are protonated in situ with a Brønsted acid, allowing for the selective oxidation of a less basic nitrogen heterocycle. nih.govchemistryviews.org This principle could be applied to selectively oxidize the N-1 position of this compound.

Reactions Involving the Nonyl Alkyl Chain

The nonyl group is a long, flexible, and chemically inert saturated hydrocarbon chain. Functionalization of this chain, particularly at the terminal position, is synthetically challenging due to the lack of reactive sites and the presence of many similar C-H bonds.

Direct and selective functionalization of the terminal (ω) methyl group of the nonyl chain is a significant challenge in organic synthesis. Most C-H functionalization reactions favor more electronically activated or sterically accessible positions. However, several strategies for "remote C-H functionalization" could potentially be applied. researchgate.netrsc.orgrsc.org

One classic approach is the Hofmann-Löffler-Freytag (HLF) reaction . nih.govwikipedia.orgalfa-chemistry.com This reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions and UV light or heat. This radical can then abstract a hydrogen atom intramolecularly, typically from the δ-carbon (C5), via a six-membered transition state. rsc.org For the N-nonyl group, this would likely lead to functionalization at the C5 position of the chain, followed by cyclization to form a substituted pyrrolidine (B122466) fused to the diazepane nitrogen. While a powerful tool for creating new rings, it does not achieve terminal functionalization.

Modern synthetic methods offer more diverse approaches to remote C-H activation, often using transition metal catalysts with specialized directing groups, but their application to a simple N-alkyl chain without other directing functionalities remains a specialized area of research. nih.gov

Direct modification of the nonyl chain's length or introducing branches without first cleaving the N-C bond is not a synthetically straightforward process. The most viable strategy for altering the alkyl substituent at the N-1 position involves a two-step dealkylation-realkylation sequence.

N-Dealkylation: The cleavage of the N-nonyl bond can be accomplished using several established methods for N-dealkylation of tertiary amines. nih.govdntb.gov.uanih.gov

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (CNBr) to react with the tertiary amine. The process results in an N-cyanamide and an alkyl bromide (nonyl bromide). researchgate.netwikipedia.org The resulting N-cyanamide on the diazepane ring can then be hydrolyzed to regenerate the secondary amine, which is then available for re-alkylation.

Chloroformate Reagents: Reagents like α-chloroethyl chloroformate (ACE-Cl) are widely used for the mild dealkylation of tertiary amines. The amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which is subsequently cleaved (e.g., with methanol) to yield the secondary amine hydrochloride.

Once the nonyl group has been removed to regenerate the parent 1,4-diazepane (or an N-4 protected version), a new, shorter, longer, or branched alkyl chain can be introduced at the N-1 position using standard alkylation methods as described in section 5.1.1.

Ring Functionalization and Transformations of the 1,4-Diazepane Scaffold

Beyond reactions at the nitrogen centers, the carbon framework of the 1,4-diazepane ring can be modified. These transformations can range from the introduction of substituents on the ring's carbon atoms to more complex rearrangements or annulations that build new fused ring systems.

C-H Functionalization: Direct functionalization of the C-H bonds on the diazepane ring is possible using modern catalytic methods. Transition-metal-catalyzed C-H activation can introduce aryl or alkyl groups at specific positions, often directed by a coordinating group within the molecule or an external ligand. nih.gov While specific examples on this compound are not documented, the principles of C-H activation on N-heterocycles are well-established and could foreseeably be applied. alfa-chemistry.com

Introduction of Substituents on the Carbon Atoms of the Ring

The introduction of substituents onto the carbon backbone of the saturated 1,4-diazepane ring presents a synthetic challenge due to the relatively unreactive nature of the C-H bonds. However, several strategies can be postulated for the functionalization of the carbon atoms of this compound, primarily targeting the positions alpha to the nitrogen atoms (C2, C3, C5, and C7) which are activated towards certain transformations.

One plausible approach involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species can then react with various electrophiles to introduce a range of substituents. The nonyl group on one nitrogen and a hydrogen on the other create an unsymmetrical molecule, leading to potentially different reactivities at the various carbon positions. For synthetic utility, the secondary amine would likely require a protecting group to prevent it from being deprotonated in preference to the C-H bond.

Another potential method for functionalization is through radical reactions. The C-H bonds on the diazepane ring could be susceptible to radical halogenation, which could then be followed by nucleophilic substitution to introduce a variety of functional groups.

It is also a common strategy in organic synthesis to build the desired substituted ring from acyclic precursors that already contain the desired substituents. This often provides better control over regioselectivity and stereoselectivity compared to the direct functionalization of the pre-formed heterocycle.

Below is a hypothetical data table illustrating the potential outcomes of the lithiation and subsequent electrophilic quench of a protected form of this compound.

| Entry | Electrophile | Potential Product | Position of Substitution |

| 1 | Methyl iodide | 1-Nonyl-2-methyl-1,4-diazepane | C-2 |

| 2 | Benzaldehyde | (1-Nonyl-1,4-diazepan-2-yl)(phenyl)methanol | C-2 |

| 3 | Carbon dioxide | This compound-2-carboxylic acid | C-2 |

| 4 | N,N-Dimethylformamide | This compound-2-carbaldehyde | C-2 |

Ring Contraction or Expansion Reactions

Ring contraction and expansion reactions of the 1,4-diazepane ring are not commonly reported for simple saturated systems like this compound. However, such transformations are known for other heterocyclic systems and can be hypothetically applied here.

Ring Contraction:

A potential pathway for the ring contraction of the 1,4-diazepane ring could involve a photochemical rearrangement or a reaction that proceeds through a bicyclic intermediate. For instance, a transannular reaction between the two nitrogen atoms, possibly after activation of one of the ring carbons, could lead to a bicyclic system that subsequently fragments to a smaller ring. Another possibility is a Wolff rearrangement of a diazoketone derived from a C-substituted 1-nonyl-1,4-diazepan-one, which would lead to a substituted pyrrolidine or piperidine.

Ring Expansion:

Ring expansion of a 1,4-diazepane ring is also a plausible, albeit likely complex, transformation. One hypothetical route could involve a Stevens or Sommelet-Hauser rearrangement. This would first require quaternization of one of the nitrogen atoms of this compound with a suitable alkyl halide to form a quaternary ammonium (B1175870) salt. Treatment of this salt with a strong base could then induce a rearrangement, potentially leading to an expanded eight-membered ring system.

A well-documented method for the formation of the 1,4-diazepane ring itself is the Schmidt ring expansion of N-alkyl-4-piperidones. This reaction involves the treatment of a six-membered ring ketone with hydrazoic acid to insert a nitrogen atom and form a seven-membered lactam. While this is a method to form the ring rather than expand an existing one, it highlights a general strategy for accessing this heterocyclic system.

The following table outlines a hypothetical ring expansion of a derivative of this compound via a Stevens rearrangement.

| Precursor | Base | Potential Product |

| 1-Nonyl-1-methyl-1,4-diazepanium iodide | n-Butyllithium | 1-Nonyl-5-methyl-1,5-diazocane |

| 1-Nonyl-1-benzyl-1,4-diazepanium bromide | Sodium amide | 1-Nonyl-5-benzyl-1,5-diazocane |

Exploration of 1 Nonyl 1,4 Diazepane and Its Analogues in Advanced Material Science

Design Considerations for Alkyl-Substituted Heterocycles in Functional Materials

Heterocyclic compounds are a cornerstone in the design of functional materials and modern drugs, primarily because they act as versatile scaffolds that can be modified with various substituents. ibmmpeptide.com The strategic attachment of alkyl chains to a heterocyclic core, such as the diazepane ring, is a key method for modulating critical physicochemical properties. These structural modifications can influence lipophilicity, polarity, and hydrogen bonding capacity, which in turn dictates the material's behavior. ibmmpeptide.com

The design of these molecules often targets specific functionalities:

Enhanced Stability: The introduction of alkyl chains can improve the chemical stability of the heterocyclic unit. For instance, in the context of ionomers for fuel cells, quaternary ammonium-type N-heterocyclic cations have been found to be more stable in alkaline environments when tethered to an alkyl chain compared to those with benzyl substitutions or nearby oxygen atoms. mdpi.com

Control of Molecular Architecture: Long alkyl chains can direct the formation of specific architectures through molecular self-assembly. By incorporating extended alkyl chains onto the surfaces of porous organic polymers, a brush-like structure can be induced, creating a thin nonpolar layer. mdpi.com This layer can significantly alter the surface properties, such as weakening the interaction with water molecules to enhance hydrophobicity. mdpi.com

Solubility and Processing: The length and nature of the alkyl substituent can be adjusted to control the solubility of the molecule in various solvents, which is a critical factor for the processing and fabrication of materials.

The diazepine (B8756704) structure itself is a recognized scaffold in the development of new molecular entities, further highlighting the potential of its alkyl-substituted derivatives in material science. ibmmpeptide.com

Potential as Components in Supramolecular Assemblies or Liquid Crystalline Systems

The molecular structure of 1-Nonyl-1,4-diazepane, featuring a polar heterocyclic "head" (the diazepane ring) and a nonpolar hydrocarbon "tail" (the nonyl group), makes it an amphiphilic compound. Such molecules have a strong tendency to self-assemble in solution to minimize unfavorable interactions between the nonpolar tail and a polar solvent. This self-assembly can lead to the formation of ordered, large-scale structures known as supramolecular assemblies, which include micelles, vesicles, and liquid crystals.

Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal. The formation of these phases is highly dependent on molecular shape and intermolecular forces. In systems of similar amphiphilic molecules, the length of the alkyl chain plays a crucial role in determining the type of aggregate that forms. A systematic investigation of ionic liquid surfactants (1-hexadecyl-3-alkyl imidazolium bromide) in water demonstrated that increasing the alkyl chain length leads to a distinct transition in the assembled structure. nih.gov Shorter chains favored the formation of hexagonal liquid crystals, while progressively longer chains led to wormlike micelles and eventually hydrogels. nih.gov

This relationship suggests that N-alkyl diazepanes could be designed to form specific phases by tuning the length of the N-alkyl substituent.

Table 1: Influence of Alkyl Chain Length on Aggregate Formation in an Ionic Liquid Surfactant System Data derived from a study on C16-Cn imidazolium bromide surfactants, illustrating a principle applicable to other long-chain heterocyclic amphiphiles. nih.gov

| Alkyl Chain on Imidazolium (n) | Resulting Aggregate in Water |

| C2 | Hexagonal Liquid Crystal |

| C3 | Wormlike Micelle & Hexagonal Liquid Crystal |

| C4, C6, C8 | Wormlike Micelle |

| C9 | Transition between Wormlike Micelle & Hydrogel |

| C10, C12, C14, C16 | Hydrogel |

Role of Long Alkyl Chains in Modulating Self-Assembly and Rheological Properties

The long alkyl chain is not merely a passive component but an active director in the self-assembly process and the resulting material's bulk properties, such as its rheology (flow behavior).

Influence on Rheological Properties: The transition from simple micelles to entangled networks like wormlike micelles or cross-linked hydrogels dramatically alters the rheological properties of a solution, often leading to a significant increase in viscosity and the formation of a gel-like state. Studies on lipopeptides showed they could form self-supporting hydrogels. ingentaconnect.compku.edu.cn While in that specific case, the strength of the hydrogel was more influenced by charge arrangement, the self-assembly into a gel structure is fundamentally enabled by the presence of the alkyl chains. pku.edu.cn The clear transition from low-viscosity micellar solutions to high-viscosity hydrogels with increasing alkyl chain length, as seen in ionic liquid surfactants, demonstrates the profound impact of the chain on the material's flow characteristics. nih.gov

Investigation of Surface Activity and Interfacial Phenomena for N-Alkyl Diazepane Derivatives

Amphiphilic molecules like N-alkyl diazepane derivatives are expected to exhibit surface activity. When introduced into a liquid, they tend to migrate to interfaces (e.g., liquid-gas or liquid-liquid) to orient themselves in a way that minimizes energy. uomustansiriyah.edu.iq The polar diazepane head group would favor interaction with a polar phase (like water), while the nonpolar nonyl tail would be repelled, orienting itself toward a nonpolar phase or air. This molecular arrangement at the surface lowers the surface tension of the liquid. uomustansiriyah.edu.iq

Studies on analogous systems, such as polymers with varying alkyl side-chain lengths, provide insight into the expected behavior. Research on poly(n-alkyl methacrylate)s (PAMAs) at polymer/air and polymer/water interfaces revealed that the ester side chains consistently dominate the surface structure. nih.gov The specific orientation of the terminal methyl group on the alkyl chain was found to vary depending on the chain's length. nih.gov This work established a direct relationship between the molecular structure at the interface and the macroscopic surface tension of the polymers. nih.gov

For N-alkyl diazepane derivatives, this implies:

Surface Tension Reduction: They would lower the surface tension of polar solvents like water.

Interface Domination: The nonyl chains would dominate the structure and properties of the air-liquid or liquid-liquid interface.

Tunable Properties: The surface activity and the specific nature of the interfacial layer could be tuned by modifying the length of the alkyl chain, potentially impacting applications in emulsification, wetting, and coating.

Conclusion and Future Research Directions in 1 Nonyl 1,4 Diazepane Chemistry

Summary of Current Research Landscape Pertaining to N-Alkyl Diazepanes

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net Research into N-alkylated 1,4-diazepane derivatives has revealed a diverse range of potential applications, extending far beyond the classical central nervous system activities associated with related benzodiazepines. nih.govresearchgate.net

Current studies indicate that N-alkyl diazepanes are promising candidates for several therapeutic areas. A notable field of investigation is neurodegenerative diseases, where N-substituted 1,4-diazepane derivatives have been designed and evaluated as inhibitors of amyloid-beta (Aβ) plaque aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca One study synthesized a library of 38 derivatives based on the 1,4-diazepane scaffold, identifying compounds with moderate to good inhibition of Aβ42 aggregation. uwaterloo.ca Furthermore, certain diazepane derivatives have been developed as ligands for sigma receptors (σR), which are implicated in various neurodegenerative disorders. These compounds have shown not only high affinity for the σ1 receptor but also potent antioxidant activity, suggesting a neuroprotective potential. nih.gov

Beyond neuroprotection, N-alkyl diazepanes serve as versatile chelating agents. For instance, N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines have been synthesized as hexadentate chelators for radiometals like 68Ga, which are used in diagnostic imaging. nih.gov The synthetic strategies to access these complex molecules often involve multi-step processes, including reductive amination. nih.gov The broader diazepine (B8756704) class of compounds has also been investigated for a wide spectrum of other biological activities. nih.govresearchgate.netnih.gov

Table 1: Investigated Biological Activities of N-Alkyl Diazepane Derivatives

| Derivative Class | Investigated Activity | Potential Application | Reference |

|---|---|---|---|

| N-substituted 1,4-Diazepanes | Amyloid-Beta (Aβ) Aggregation Inhibition | Alzheimer's Disease Therapeutics | uwaterloo.ca |

| Benzofurane/Quinoline-substituted Diazepanes | Sigma-1 Receptor (σ1R) Affinity & Antioxidant Activity | Neuroprotective Agents | nih.gov |

| N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA | Chelation of Radiometals (e.g., 68Ga) | Medical Imaging/Radiopharmaceuticals | nih.gov |

| General Diazepine Scaffolds | Enzyme Inhibition (e.g., FTases, MK2) | Various Therapeutic Targets | nih.gov |

| Diazepino[1,2-a]benzimidazoles | Analgesic & Anxiolytic Effects | Pain and Anxiety Management | nih.gov |

Identification of Knowledge Gaps and Untapped Research Avenues for 1-Nonyl-1,4-Diazepane

A thorough review of the current scientific literature reveals a significant knowledge gap specifically concerning the compound This compound . While its parent scaffold, 1,4-diazepane, and various N-alkylated analogues are subjects of ongoing research, this particular long-chain derivative remains largely uncharacterized. This scarcity of data presents a clear opportunity for foundational research to explore its unique physicochemical properties and potential applications.

The primary untapped research avenues stem from the introduction of the nine-carbon (nonyl) alkyl chain:

Physicochemical Properties: The nonyl group imparts significant lipophilicity. Key research should focus on quantifying its solubility in aqueous and organic media, its octanol-water partition coefficient (LogP), and its critical micelle concentration. These parameters are fundamental to understanding its behavior in biological and chemical systems.

Interaction with Biological Membranes: The lipophilic tail suggests a potential for this compound to intercalate into or traverse cell membranes. This could be leveraged for drug delivery or to modulate the function of membrane-bound proteins. Research using model lipid bilayers and cell-based assays could elucidate these interactions.

Surfactant and Self-Assembly Properties: The amphiphilic nature of the molecule (hydrophilic diazepane head and hydrophobic nonyl tail) suggests potential as a surfactant or building block for self-assembling systems like micelles or vesicles. This opens avenues in material science and formulation chemistry.

Pharmacological Profiling: Based on the known activities of other N-alkyl diazepanes, this compound should be screened for activity at relevant targets, such as sigma receptors or as an inhibitor of Aβ aggregation. uwaterloo.canih.gov The long alkyl chain could uniquely influence ligand-receptor binding kinetics and potency.

Perspectives on Synthetic Innovations and Advanced Characterization Techniques

Future research on this compound and its analogues can benefit from a range of modern synthetic and analytical methodologies. Traditional synthesis would likely involve the direct N-alkylation of 1,4-diazepane with a nonyl halide. However, more advanced strategies developed for related heterocyclic systems could offer improved efficiency, yield, and access to structural diversity.

Innovations in synthesis include:

Palladium-Catalyzed Cyclization: Methods have been developed for synthesizing 1,4-benzodiazepine (B1214927) cores via palladium-catalyzed reactions, which could be adapted for diazepane synthesis. mdpi.com

Copper-Catalyzed Cross-Coupling: The use of copper iodide (CuI) has proven effective for intramolecular C-N bond formation to create fused diazepine systems under mild conditions. nih.gov

One-Pot Procedures: Efficient one-pot syntheses involving steps like carbonyl amine condensation followed by reductive amination have been established for creating complex tri-substituted diazepanes. nih.gov

Flow Chemistry and Microreactors: These technologies allow for precise control over reaction conditions, potentially improving yields and safety for specific synthetic steps, a concept gaining traction in fine chemical production. wikipedia.org

Table 2: Modern Synthetic and Characterization Techniques for Diazepane Chemistry

| Technique Type | Specific Method | Application/Advantage | Reference |

|---|---|---|---|

| Synthesis | Intramolecular Fukuyama-Mitsunobu Cyclization | Construction of the chiral 1,4-diazepane ring. | researchgate.net |

| Pd-Catalyzed Cyclization | Efficient formation of seven-membered benzodiazepine (B76468) cores. | mdpi.com | |

| N-Propargylamine Precursors | High atom economy and shorter synthetic routes to the diazepane core. | rsc.org | |

| Heteropolyacid Catalysis | Efficient, high-yield synthesis of 1,4-diazepine derivatives. | nih.gov | |

| Characterization | Computational Modelling & Molecular Dynamics | Predicting and confirming ligand-receptor binding modes. | nih.gov |

| Fluorescence-based Kinetic Assays | Evaluating inhibition of protein aggregation (e.g., Amyloid-β). | uwaterloo.ca | |

| Transmission Electron Microscopy (TEM) | Visualizing the effect of inhibitors on fibril formation. | uwaterloo.ca | |

| VCD/ECD Spectroscopy | Determining the conformation and stereochemistry of chiral diazepines. | researchgate.net |

For characterization, beyond standard NMR and mass spectrometry, advanced techniques are crucial. Computational modeling and molecular dynamics simulations can predict binding modes and rationalize structure-activity relationships. nih.gov Biophysical methods like fluorescence-based kinetic assays and transmission electron microscopy (TEM) are essential for evaluating effects on biological processes like protein aggregation. uwaterloo.ca For chiral derivatives, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy can provide detailed conformational insights. researchgate.net

Potential for Novel Chemical Structures and Applications in Non-Prohibited Contexts

The this compound structure is a foundational building block for a variety of novel chemical entities with applications in non-prohibited fields such as material science and catalysis.

Dimeric and Oligomeric Structures: The two distinct nitrogen atoms of the diazepane ring allow for the synthesis of symmetrical and unsymmetrical dimers. For example, two this compound units could be linked at the N4 position to create a "bola-amphiphile," a molecule with two hydrophilic head groups separated by a long hydrophobic spacer, capable of forming unique nanostructures like nanotubes or vesicles.

Functionalized Surfactants: The nonyl chain can be further functionalized, for instance, by introducing terminal groups (e.g., -OH, -COOH) to create specialized surfactants or chelating agents where the diazepane ring acts as a complexing unit and the alkyl chain controls solubility and phase behavior.

Phase-Transfer Catalysts: The amphiphilic nature of this compound makes it a candidate for a phase-transfer catalyst, facilitating reactions between reagents dissolved in immiscible aqueous and organic phases. The diazepane moiety can be quaternized to enhance this property.

Scaffolds for Chemical Probes: By attaching a fluorophore or other reporter group to the N4 position, this compound could be converted into a chemical probe. Its lipophilic nonyl tail would drive insertion into cellular membranes, allowing for the study of membrane dynamics or the delivery of the reporter group to specific subcellular locations. This aligns with research into using diazepine derivatives as fluorescent markers. rsc.org

These research directions leverage the unique combination of the versatile 1,4-diazepane core and the property-defining nonyl group, opening a wide field of inquiry in supramolecular chemistry, materials science, and chemical biology, all of which are well outside of any prohibited contexts.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for synthesizing 1-Nonyl-1,4-diazepane in a laboratory setting?

- Methodological Answer : Pre-experimental and quasi-experimental designs are foundational for initial synthesis optimization. Factorial design (e.g., varying temperature, solvent polarity, and catalyst ratios) can systematically identify critical reaction parameters . For reproducibility, include control groups (e.g., traditional vs. novel synthesis pathways) to isolate variable effects . Virtual simulations using chemical software (e.g., COMSOL Multiphysics) enable preliminary testing of reaction conditions without physical trials .

Q. How can spectroscopic and crystallographic methods be optimized for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular geometry and supramolecular interactions, requiring cryogenic conditions (e.g., 173 K) to minimize disorder . Pair with NMR spectroscopy (¹H/¹³C) to validate purity and structural assignments. For complex mixtures, employ hyphenated techniques like LC-MS, ensuring spectral libraries are cross-referenced with computational predictions (e.g., DFT calculations) .

Q. What safety protocols are critical when handling this compound in research environments?

- Methodological Answer : Adhere to strict hazard controls: use fume hoods, impermeable gloves, and negative-pressure environments. Institutional protocols should mandate Material Safety Data Sheet (MSDS) reviews, emphasizing toxicity thresholds and emergency procedures . For novel derivatives, conduct tiered risk assessments aligned with EPA systematic review frameworks (e.g., data quality evaluation via predefined criteria) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for this compound’s physicochemical properties?

- Methodological Answer : Apply structured data evaluation frameworks (e.g., EPA’s systematic review protocol) to classify and prioritize conflicting datasets . Cross-validate results using orthogonal methods: for example, reconcile solubility discrepancies by comparing HPLC, gravimetric, and computational (COSMO-RS) data . Theoretical frameworks (e.g., QSAR models) can contextualize anomalies by correlating molecular descriptors with observed properties .

Q. What role does computational modeling play in predicting the reactivity of this compound derivatives?

- Methodological Answer : AI-driven molecular dynamics simulations (e.g., via COMSOL) enable high-throughput screening of reaction pathways and transition states . Machine learning models trained on diazepane analogs can predict regioselectivity in alkylation or acylation reactions . For supramolecular interactions, use docking simulations (e.g., AutoDock Vina) to map host-guest binding affinities .

Q. What theoretical frameworks are appropriate for analyzing the supramolecular behavior of this compound?

- Methodological Answer : Combine ontological considerations (e.g., molecular topology as a defining property) with epistemological frameworks like density functional theory (DFT) to model non-covalent interactions . For crystallographic studies, apply Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H···π interactions) .

Q. How can interdisciplinary approaches enhance the study of this compound’s biological interactions?

- Methodological Answer : Integrate chemical biology tools (e.g., glycomics, biophysical assays) to probe membrane permeability or enzyme inhibition . For in silico studies, merge cheminformatics with genomic databases to identify potential biosynthetic pathways or toxicity markers . Collaborative frameworks should align with FAIR data principles to ensure reproducibility across disciplines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.